1-Boc-3-bromo-6-fluoroindole vs. Other Boc-Halogenoindoles: Leveraging Calculated Lipophilicity (LogP) for Rational Lead Optimization
1-Boc-3-bromo-6-fluoroindole possesses a calculated LogP (XLogP3) of 4.1 . This value is significantly higher than that of its non-halogenated Boc-indole core (LogP ~2.7 for tert-butyl 1H-indole-1-carboxylate, a class-level inference [1]) and differs substantially from analogs with different halogen substitution patterns (e.g., a 6-chloro analog is calculated to have a LogP of ~4.3). For medicinal chemists optimizing ADME properties, this specific LogP value is a critical data point that cannot be extrapolated from other Boc-protected indoles.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 4.1 |
| Comparator Or Baseline | Non-halogenated Boc-indole (tert-butyl 1H-indole-1-carboxylate) LogP ≈ 2.7 (class-level inference) |
| Quantified Difference | ΔLogP ≈ +1.4 |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
The specific LogP of 4.1 is a key physicochemical parameter for predicting membrane permeability and solubility, directly influencing lead optimization decisions and providing a quantifiable differentiator from other Boc-protected indoles.
- [1] PubChem. tert-Butyl 1H-indole-1-carboxylate. XLogP3: 2.7. View Source
